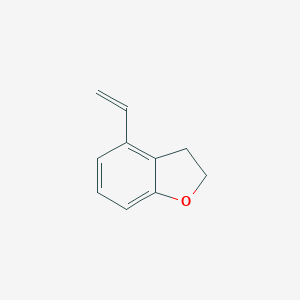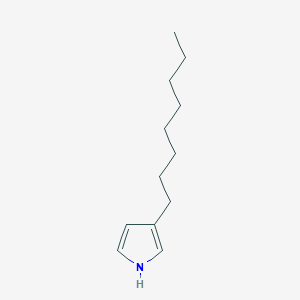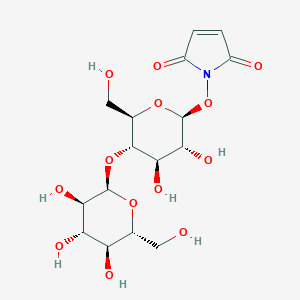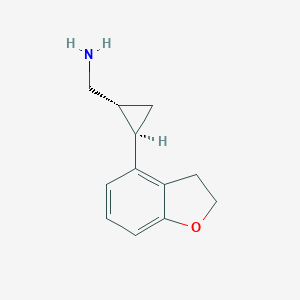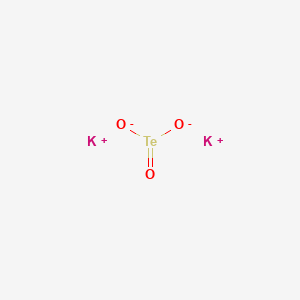
Potassium tellurite
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of potassium tellurite involves solid-state reactions and can result in the formation of different potassium telluride phases. For instance, synthesis by combining elemental potassium, cadmium (or zinc), and tellurium in high-temperature conditions has led to the creation of compounds like K₂Cd₂Te₃, K₆CdTe₄, and K₂ZnTe₂, featuring unique structural and electronic properties (Li et al., 2009). Another method involves reacting elemental potassium and tellurium in liquid ammonia, yielding potassium polytellurides like K₂Te₂ and K₂Te₃, showcasing distinct spectroscopic features (Schultz, 2010).
Molecular Structure Analysis
The molecular structure of potassium telluride compounds can vary significantly, ranging from two-dimensional layers, zero-dimensional structures, to one-dimensional chains. These structures are characterized by their anionic layers or chains separated by potassium ions, showcasing diverse bonding and geometric configurations (Li et al., 2009).
Chemical Reactions and Properties
Potassium tellurite participates in various chemical reactions, including reductions that yield tellurometalates. For example, the reduction of binary telluride melts with potassium in liquid ammonia facilitates the synthesis of tellurometalates, offering an efficient method over conventional techniques (Park et al., 1995).
Physical Properties Analysis
The physical properties of potassium tellurite derivatives, such as band gaps and electronic structures, depend on their specific molecular configurations. Compounds like K₂Cd₂Te₃, K₆CdTe₄, and K₂ZnTe₂ have band gaps ranging from 1.93 to 3.0 eV, indicating semiconducting properties (Li et al., 2009).
Chemical Properties Analysis
The chemical behavior of potassium tellurite includes its role in the formation of nanoparticles and as a precursor in various syntheses. For instance, its reduction in the presence of microorganisms can lead to the complete conversion to elemental tellurium, highlighting its reactivity and potential for biotransformation processes (Tucker et al., 1962).
Wissenschaftliche Forschungsanwendungen
Crystallography and Material Science:
- Crystal structures of potassium tetratellurite and ditellurite have been studied, providing insights into the structural trends in solid alkali tellurites (Becker et al., 1997).
- Potassium tellurite's potential in mid-infrared optical applications, particularly in tellurite glasses, is an area of ongoing research (Hauke et al., 2018).
Medical and Biological Research:
- It has been found to have an antisickling effect in vitro, inhibiting red cell sickling, which is potentially significant for sickle cell disease treatment (Asakura et al., 1984).
- Its toxic effects on certain bacteria and its interactions with bacterial membranes have been studied, contributing to our understanding of bacterial resistance mechanisms (Castro et al., 2008), (Castro et al., 2009).
- The expression of specific genes in Escherichia coli offers protection against potassium tellurite-generated oxidative stress, contributing to our understanding of bacterial survival strategies under toxic conditions (Acuña et al., 2009).
Environmental and Ecological Studies:
- Bacteria capable of reducing potassium tellurite to elemental tellurium, potentially contributing to bioremediation strategies in environments contaminated with tellurium compounds, have been identified (Chien & Han, 2009), (Tucker et al., 1962).
Toxicology and Neurological Studies:
- Studies on the effects of potassium tellurite on neuronal function and behavior in animal models have been conducted, offering insights into the neurological impact of tellurium exposure (Uncini et al., 1988), (Walbran & Robins, 1978).
Safety And Hazards
Zukünftige Richtungen
The global demand for tellurium is rising due to its excellent physical and chemical properties, which are widely used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels . As environmental issues surrounding tellurium have recently aroused concern due to its high toxicity, the role of microorganisms in tellurium biogeochemical cycling and the growing applications for microbial tellurium nanoparticles are being studied .
Eigenschaften
IUPAC Name |
dipotassium;tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJYWDBBLZXOM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999096 | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tellurite | |
CAS RN |
7790-58-1 | |
| Record name | Potassium tellurate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium trioxotellurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM TELLURITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M41949N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



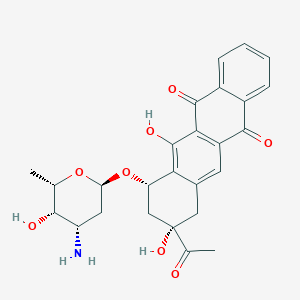
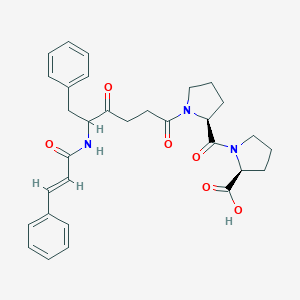
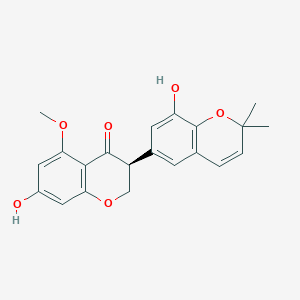
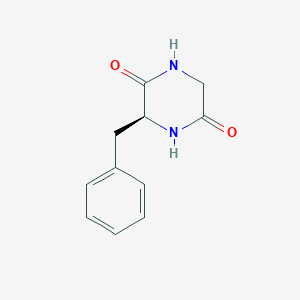

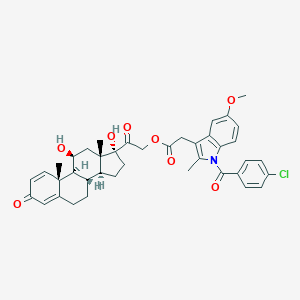
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
